1-BENZYL 2-METHYL 5-OXOPYRROLIDINE-1,2-DICARBOXYLATE
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)11-7-8-12(16)15(11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOBZGBHABMDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of carbazole-pyrrole-based carboxylated monomers involves multiple steps, including the Clauson-Kaas procedure, amide coupling, lithium aluminium hydride-mediated reduction, esterification, and debenzylation reactions . These reactions are carried out under specific conditions to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to achieve consistent quality and performance .
Chemical Reactions Analysis
Carbazole-pyrrole-based carboxylated monomers undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of derivatives of this compound. For instance, a derivative known as compound 12k has shown significant neuroprotective activity against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro.
- Mechanism of Action : Compound 12k inhibits calcium influx and suppresses NR2B upregulation induced by NMDA receptor activation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Antibacterial Properties
1-Benzyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate has also been investigated for its antibacterial activity. Research indicates that derivatives of this compound can inhibit various bacterial strains, contributing to efforts against antibiotic resistance.
- Inhibition Mechanism : These compounds interact with penicillin-binding proteins (PBPs) and β-lactamases produced by Gram-negative bacteria, enhancing their efficacy against resistant strains.
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
-
Neuroprotection Study :
- Objective : To evaluate the neuroprotective effects of compound 12k.
- Findings : Significant improvement in learning and memory functions in vivo tests.
- : Potential therapeutic agent for neurodegenerative diseases.
-
Antibacterial Efficacy Study :
- Objective : To assess the antibacterial properties against resistant strains.
- Findings : Effective inhibition of bacterial growth in laboratory settings.
- : Promising candidate for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of carbazole-pyrrole-based carboxylated monomers involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of voltage-gated sodium channels, stabilize hyperexcited neurons, and suppress the propagation of excitatory impulses . Additionally, they can enhance the presynaptic inhibitory modulation of excitatory neurotransmitter release .
Comparison with Similar Compounds
Methyl 1-Benzyl-5-Oxopyrrolidine-3-Carboxylate (CAS 51535-00-3)
- Molecular Formula: C₁₃H₁₅NO₃
- Substituents :
- Methyl ester at position 3
- Benzyl group at position 1
- Ketone at position 5
- Key Differences: The ester groups are located at positions 1 and 3, unlike the target compound's 1 and 2 positions.
- Applications : Used in peptide mimetics due to its rigid pyrrolidine backbone .
Diethyl 1-Benzylpyrrolidine-2,5-Dicarboxylate
- Molecular Formula: C₁₈H₂₃NO₄
- Substituents: Diethyl esters at positions 2 and 5 Benzyl group at position 1 No oxo group (unsaturated ring).
- Key Differences: Lack of a ketone reduces electrophilic character, limiting participation in keto-enol tautomerism or conjugate additions. Ethyl esters may confer higher hydrolytic stability compared to methyl esters in the target compound.
- Synthesis : Prepared via Michael addition-cyclization reactions, differing from the target compound's synthesis .
Methyl 1-Benzyl-4-Oxopyrrolidine-3-Carboxylate
- Molecular Formula: C₁₃H₁₅NO₃
- Substituents :
- Ketone at position 4
- Methyl ester at position 3
- Benzyl group at position 1.
- Comparable molecular weight (233.27 g/mol) to the target compound but distinct regiochemistry .
Ethyl 1-Benzyl-3-(Dibenzylcarbamoyl)-5-Oxopyrrolidine-3-Carboxylate (CAS 162686-37-5)
- Molecular Formula : C₂₉H₃₀N₂O₄
- Substituents :
- Dibenzylcarbamoyl group at position 3
- Ethyl ester at position 3
- Benzyl group at position 1
- Ketone at position 5.
- Higher molecular weight (470.56 g/mol) and lipophilicity compared to the target compound .
Data Table: Comparative Analysis
Limitations and Contradictions
- Data Gaps: Limited information exists on the target compound’s crystallographic data or biological activity, unlike its analogs.
- Contradictions: Some evidence conflates substituent positions (e.g., oxo at 4 vs.
Biological Activity
1-Benzyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, also known as (S)-1-benzyl-2-methyl-5-oxopiperidine-1,2-dicarboxylate, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in neuroprotection and antibacterial resistance.
- Molecular Formula : C₁₅H₁₇NO₅
- Molecular Weight : 291.30 g/mol
- CAS Number : 117836-13-2
-
Structure :
Synthesis
The synthesis of this compound typically involves multiple steps including condensation reactions and subsequent modifications to achieve the desired molecular structure. The compound can be derived from simpler pyrrolidine derivatives through various chemical transformations.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of derivatives of this compound. A notable derivative, 12k, demonstrated significant neuroprotective activity against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro. The findings indicate that:
- Mechanism of Action : Compound 12k inhibits calcium influx and suppresses NR2B upregulation induced by NMDA receptor activation. This suggests a potential mechanism for its protective effects on neuronal cells .
- Behavioral Studies : In vivo tests revealed that compound 12k significantly improved learning and memory functions, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Research has shown that derivatives of pyrrolidine compounds exhibit inhibition against various bacterial strains, contributing to the fight against antibiotic resistance:
- Inhibition Mechanism : The compounds interact with penicillin-binding proteins (PBPs) and β-lactamases produced by Gram-negative bacteria, enhancing their efficacy against resistant strains .
Case Studies
Q & A
What are the recommended synthetic strategies for preparing 1-benzyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate?
Basic
A common approach involves sequential esterification and ring formation. For example, benzyl and methyl ester groups can be introduced via nucleophilic substitution or coupling reactions on a pyrrolidone precursor. Potassium carbonate in dioxane (80°C, 10h) has been used for benzylation in structurally related compounds, yielding ~60% product . Optimization of protecting groups (e.g., tert-butyl in analogous dicarboxylates ) may improve regioselectivity.
How can the stereochemical configuration of the compound be validated?
Advanced
X-ray crystallography is definitive for confirming stereochemistry, as demonstrated for triazolopyridinium derivatives in similar studies . Alternatively, chiral HPLC or NMR analysis with shift reagents (e.g., Eu(fod)₃) can resolve enantiomers. Evidence from stereodefined pyrrolidine derivatives (e.g., (2S,3S)-hydroxypyrrolidines ) highlights the utility of chiral auxiliaries during synthesis.
What spectroscopic techniques are critical for characterizing this compound?
Basic
1H/13C NMR (for ester/oxo group identification), IR (C=O stretches at ~1700–1750 cm⁻¹), and mass spectrometry (to confirm molecular weight). For example, tert-butyl/methyl esters in related compounds (e.g., C11H17F2NO4 ) show distinct methyl singlet signals at δ 1.4–1.6 ppm and ester carbonyls at δ 165–170 ppm.
How does the 5-oxo group influence reactivity in downstream transformations?
Advanced
The oxo group enables ketone-specific reactions, such as Grignard additions or reductive amination. Computational modeling (DFT) can predict electrophilic sites, while isotopic labeling (e.g., 18O) may track reactivity pathways. In related 4-oxo pyrrolidines , the oxo group participates in cyclization reactions, suggesting similar potential here.
What challenges arise in purification, and how are they addressed?
Basic
High-polarity ester/oxo groups complicate isolation. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water) are effective. For example, tert-butyl analogs required multiple chromatographic steps for >95% purity.
How can competing side reactions during esterification be minimized?
Advanced
Controlled reaction conditions (low temperature, anhydrous solvents) and selective catalysts (e.g., DMAP for acylations) reduce side products. Monitoring via TLC or in situ FTIR helps detect intermediates. In one study, benzylation under basic conditions led to byproducts like triazolones , necessitating pH optimization.
What role do steric effects play in the reactivity of the benzyl group?
Advanced
The bulky benzyl group may hinder nucleophilic attacks at the adjacent ester. Molecular dynamics simulations can map steric hindrance, while comparative studies with smaller substituents (e.g., methyl vs. tert-butyl ) provide empirical insights.
Are there reported applications of this compound in medicinal chemistry?
Advanced
While direct data is limited, pyrrolidine dicarboxylates are widely used as intermediates for peptidomimetics or kinase inhibitors. For example, tert-butyl-protected analogs serve as precursors in API synthesis . The 5-oxo group could facilitate lactam formation for heterocyclic scaffolds.
How can mechanistic studies be designed for reactions involving this compound?
Advanced
Isotope labeling (e.g., 13C at the carbonyl) or kinetic isotope effects (KIE) elucidate reaction pathways. Trapping experiments (e.g., with TEMPO for radical intermediates) and DFT calculations (e.g., Gaussian software) model transition states. Evidence from triazolopyridinium mechanisms provides a methodological framework.
What are the key differences in reactivity between benzyl and tert-butyl esters in analogous compounds?
Basic
Benzyl esters are more labile under hydrogenolysis (H₂/Pd-C), while tert-butyl esters require acidic conditions (TFA). For instance, tert-butyl groups in C11H17F2NO4 enhance steric protection, whereas benzyl esters offer orthogonal deprotection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
